molecular formula C18H17F3N2O3 B611842 (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid CAS No. 1515856-92-4

(S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid

カタログ番号 B611842
CAS番号: 1515856-92-4
分子量: 366.33
InChIキー: NBGRERFNOKZQLO-AWEZNQCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Endothelial lipase, a member of the triglyceride lipase gene family expressed in endothelial cells, prefers phospholipid-enriched high-density lipoprotein (HDL) over triglyceride as a substrate. XEN445 is an endothelial lipase inhibitor (IC50 = 237 nM) that demonstrates selectivity for endothelial lipase compared to lipoprotein and hepatic lipases (IC50s = 20 and 9.5 µM, respectivley). An oral dose of 30 mg/kg XEN445 is reported to increase HDL cholesterol concentrations by 16% after three days and by 30% after nine days dosing in wild-type mice.
XEN445 is potent and selective endothelial lipase inhibitor, that showed good ADME and PK properties, and demonstrated in vivo efficacy in raising plasma HDLc concentrations in mice. Endothelial lipase (EL) activity has been implicated in HDL metabolism and in atherosclerotic plaque development;  inhibitors are proposed to be efficacious in the treatment of dyslipidemia related cardiovascular disease.

科学的研究の応用

Inhibition of LIPG Phospholipase Activity in Triple-Negative Breast Cancer (TNBC)

XEN445 has been found to inhibit the phospholipase activity of LIPG, an enzyme overexpressed in human basal-like triple-negative breast cancer (TNBC) . This inhibition suppresses tumor formation and metastasis of TNBC . However, it does not affect the invasiveness and stemness of TNBC cells .

Regulation of Lipoprotein Metabolism

LIPG, the target of XEN445, is involved in lipoprotein metabolism . It regulates the hydrolysis of neutral lipids to free fatty acids (FFAs) and glycerol, which are critical for energy homeostasis .

Role in HDL Catabolism

LIPG, inhibited by XEN445, plays a critical role in the catabolism of high-density lipoprotein particles (HDL cholesterol) . Overexpression of LIPG in LDL receptor-deficient mice resulted in a significant reduction of plasma VLDL and LDL cholesterol levels, but almost depleted plasma HDL cholesterol levels .

Potential Treatment for Dyslipidemia-Related Cardiovascular Disease

XEN445, as a potent and selective inhibitor of endothelial lipase (EL), is proposed to be efficacious in the treatment of dyslipidemia-related cardiovascular disease . It has demonstrated in vivo efficacy in raising plasma HDL cholesterol concentrations in mice .

Impact on ADME and PK Properties

XEN445 has shown good absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties . This makes it a promising candidate for further development and clinical trials .

Discovery and Development of Anthranilic Acids EL Inhibitors

XEN445 represents a novel class of anthranilic acids EL inhibitors . Its discovery has opened up new avenues for the development of more potent and selective EL inhibitors .

特性

IUPAC Name

2-[(3S)-3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGRERFNOKZQLO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。